molecular formula C20H16 B14291053 1,5-Dimethylchrysene CAS No. 117022-36-3

1,5-Dimethylchrysene

Cat. No.: B14291053
CAS No.: 117022-36-3
M. Wt: 256.3 g/mol
InChI Key: WYLORHVCADFKHH-UHFFFAOYSA-N
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Description

1,5-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 5 positions on the aromatic ring system. This compound is of interest due to its structural properties and potential biological activities, including its role in carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylchrysene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of chrysene using methylating agents under acidic conditions. For example, chrysene can be reacted with methyl iodide in the presence of a strong base like potassium tert-butoxide to introduce methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalytic systems to enhance the efficiency and selectivity of the methylation reactions. The purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethylchrysene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethylchrysene involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA bases, particularly guanine residues, and the pathways involved are related to the metabolic activation by cytochrome P450 enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethylchrysene
  • 5,7-Dimethylchrysene
  • 5,12-Dimethylchrysene
  • 1,6-Dimethylchrysene
  • 6,7-Dimethylchrysene
  • 6,12-Dimethylchrysene

Uniqueness

1,5-Dimethylchrysene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other dimethylchrysenes, it exhibits distinct carcinogenic potential and metabolic pathways, making it a valuable compound for studying structure-activity relationships in PAHs .

Properties

CAS No.

117022-36-3

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

1,5-dimethylchrysene

InChI

InChI=1S/C20H16/c1-13-6-5-9-18-16(13)10-11-19-17-8-4-3-7-15(17)12-14(2)20(18)19/h3-12H,1-2H3

InChI Key

WYLORHVCADFKHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=CC4=CC=CC=C34)C

Origin of Product

United States

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